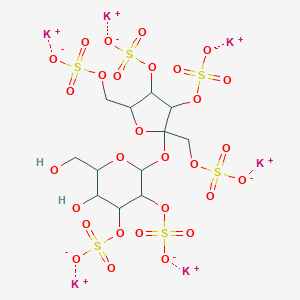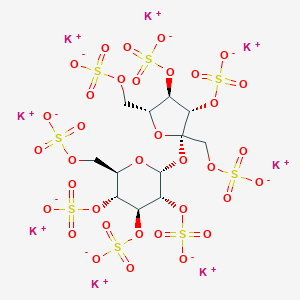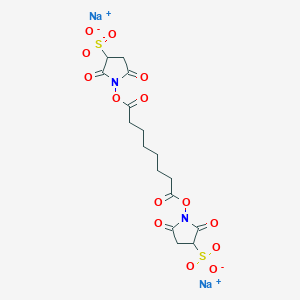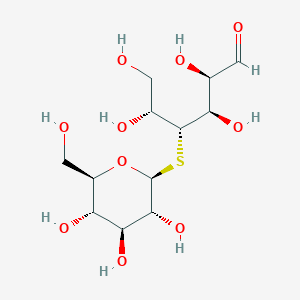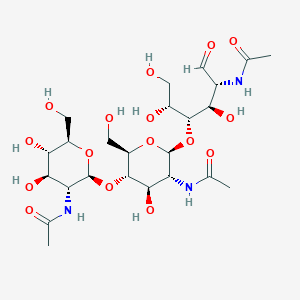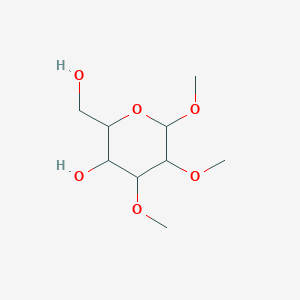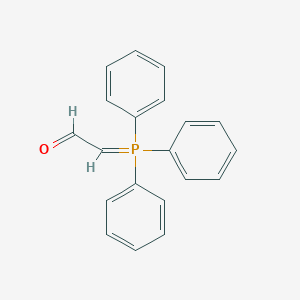
维吉尼亚霉素 S1
描述
Virginiamycin S1 is a polyether antibiotic that is produced by Streptomyces virginiae, a Gram-positive bacterium. It is a member of the polyether class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Virginiamycin S1 has been studied extensively for its potential use in treating bacterial infections, as well as its ability to inhibit the growth of certain fungi.
科学研究应用
抗菌剂
维吉尼亚霉素 S1 是维吉尼亚霉素的成分之一,维吉尼亚霉素是一种环状多肽抗生素复合物,由各种链霉菌属物种产生 . 它用于治疗革兰氏阳性菌感染 .
畜牧业生长促进剂
This compound 用作牛、猪和家禽的生长促进剂 . 它广泛应用于乙醇燃料的工业生产以及作为牛和家禽的抗生素饲料添加剂 .
乙醇燃料的工业生产
维吉尼亚链霉菌产生的this compound 用于乙醇燃料的工业生产 .
蛋白质合成的抑制
This compound 与另一个成分 VM1 一起用于抑制蛋白质合成,因为它们是抑菌的 . 当联合使用时,它们更有效 .
治疗药物的生产
This compound 被化学修饰以生产治疗药物,如奎奴普利斯汀和达福普利斯汀 .
抗菌素耐药性研究
This compound 作为一种抗生素,用于实验室进化研究,以了解抗菌素耐药性的机制 .
抗生素分析
近年来,分子印迹聚合物 (MIPs) 在抗生素残留分析方面的最新进展引入了新的制备技术来检测抗生素,包括this compound
作用机制
Target of Action
Virginiamycin S1 primarily targets the 60S ribosomal protein L37 . This protein is a component of the large subunit of the ribosome, which is responsible for protein synthesis in cells.
Mode of Action
Virginiamycin S1 acts by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It achieves this by binding to the 50S ribosome, thereby inactivating it .
Biochemical Pathways
The primary biochemical pathway affected by Virginiamycin S1 is the protein synthesis pathway . By inhibiting the function of the 50S ribosome, Virginiamycin S1 prevents the formation of peptide bonds, which are crucial for the creation of proteins. This disruption in protein synthesis can lead to the death of bacterial cells, as they are unable to produce the proteins necessary for their survival .
Result of Action
The primary result of Virginiamycin S1’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes Virginiamycin S1 an effective antibiotic against certain Gram-positive bacteria .
Action Environment
The efficacy and stability of Virginiamycin S1 can be influenced by various environmental factors. For instance, it is used in the fuel ethanol industry to prevent microbial contamination . In agriculture, it is used as a growth promoter in cattle, swine, and poultry, and to prevent and treat infections . The specific conditions of these environments, such as pH, temperature, and the presence of other substances, can potentially affect the action of Virginiamycin S1.
安全和危害
生化分析
Biochemical Properties
Virginiamycin S1 acts individually against Micrococcus aureus and Bacillus subtilis . It becomes highly effective against vancomycin and methicillin-resistant infections in humans, especially from Enterococcus faecium and Staphylococcus aureus when combined with other components . Virginiamycin S1 is a member of the streptogramin B group of antibiotics, which bind the 50S ribosomal subunit at the peptidyl transferase center to inhibit initiation and translocation .
Cellular Effects
Virginiamycin S1 exerts its effects on various types of cells by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It inactivates the 50S ribosome , thereby influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Virginiamycin S1 involves its binding to the 50S ribosomal subunit at the peptidyl transferase center, inhibiting the initiation and translocation steps of protein synthesis . This binding interaction with the ribosome leads to the inhibition of protein synthesis, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that Virginiamycin S1 is a stable compound , suggesting that its effects on cellular function may be consistent over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Virginiamycin S1 vary with different dosages in animal models. It is used as a growth promoter in cattle, swine, and poultry at doses ranging from 5 to 25 g/ton of food
Metabolic Pathways
Given its role as an antibiotic, it is likely to interact with various enzymes and cofactors involved in bacterial protein synthesis .
Transport and Distribution
Given its lipophilic nature , it is likely to be able to cross cell membranes and distribute within cells and tissues.
Subcellular Localization
The subcellular localization of Virginiamycin S1 is likely to be in the cytoplasm, given its role in inhibiting protein synthesis at the ribosome
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Virginiamycin S1 involves the condensation of two amino acids, L-tryptophan and L-valine, followed by the addition of a deoxyhexose sugar and a lactate moiety.", "Starting Materials": [ "L-tryptophan", "L-valine", "Deoxyhexose sugar", "Lactate" ], "Reaction": [ "1. L-tryptophan and L-valine are condensed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a dipeptide intermediate.", "2. The dipeptide intermediate is then treated with the deoxyhexose sugar and a Lewis acid catalyst such as boron trifluoride etherate to form the glycosylated intermediate.", "3. The lactate moiety is then added to the glycosylated intermediate using a reagent such as diethyl phosphorocyanidate (DEPC) and a base such as triethylamine (TEA) to form Virginiamycin S1." ] } | |
CAS 编号 |
23152-29-6 |
分子式 |
C43H49N7O10 |
分子量 |
823.9 g/mol |
IUPAC 名称 |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1 |
InChI 键 |
FEPMHVLSLDOMQC-IYPFLVAKSA-N |
手性 SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
规范 SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
外观 |
White solid |
其他 CAS 编号 |
23152-29-6 |
同义词 |
dihydrovirginiamycin S1 staphylomycin S1 virginiamycin factor S1 virginiamycin S1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

